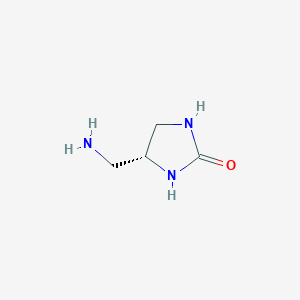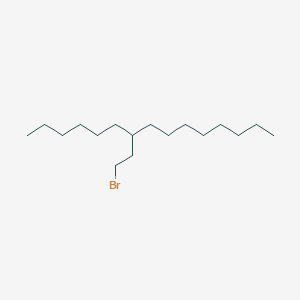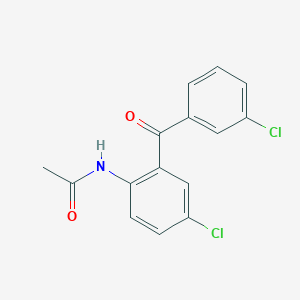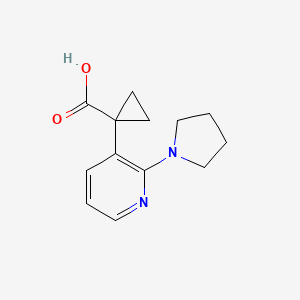
2,2'-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyridine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at low temperatures. This reaction forms the key intermediate, which is then further reacted to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Used in the development of CDK2 inhibitors.
1H-pyrazolo[3,4-b]pyridine: Noted for its biomedical applications.
Uniqueness
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H9N5 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-[1-(cyanomethyl)-3-pyridin-3-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-3-11-9-17(7-5-14)16-12(11)10-2-1-6-15-8-10/h1-2,6,8-9H,3,7H2 |
Clave InChI |
JOUNGGHMJCOVLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN(C=C2CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)



![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)

![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)

